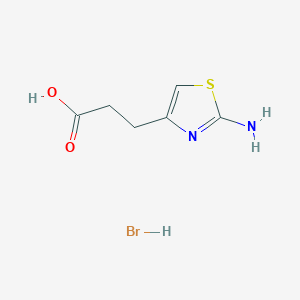

3-(2-Amino-thiazol-4-yl)-propionic acid hydrobromide

Description

3-(2-Amino-thiazol-4-yl)-propionic acid hydrobromide (CAS: 117889-74-4) is a thiazole-containing compound characterized by a propionic acid backbone linked to a 2-amino-thiazol-4-yl group, stabilized as a hydrobromide salt. This structure confers unique physicochemical properties, including enhanced water solubility due to the ionic hydrobromide moiety, making it advantageous for pharmaceutical and biochemical applications. The amino group on the thiazole ring provides a reactive site for further chemical modifications, such as conjugation or derivatization .

Properties

IUPAC Name |

3-(2-amino-1,3-thiazol-4-yl)propanoic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.BrH/c7-6-8-4(3-11-6)1-2-5(9)10;/h3H,1-2H2,(H2,7,8)(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEONMDQZNCQLMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCC(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-thiazol-4-yl)-propionic acid hydrobromide typically involves the reaction of thiourea with α-halo carbonyl compounds. For instance, the reaction of thiourea with 4-chloroacetoacetyl chloride can yield the desired thiazole derivative . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours, followed by neutralization and extraction steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include additional purification steps such as recrystallization to obtain the compound in its hydrobromide form .

Chemical Reactions Analysis

Hydrolysis and Decarboxylation

The compound undergoes acid-catalyzed hydrolysis and decarboxylation under elevated temperatures or prolonged storage in solution .

Key Factors :

-

Acid Strength : Strong acids (HBr, HCl) accelerate decarboxylation .

-

Solvent Effects : Protic solvents (water, methanol) stabilize intermediates during hydrolysis .

Nucleophilic Substitution at the Amino Group

The primary amino group on the thiazole ring participates in acylation and alkylation reactions, enabling derivatization for pharmaceutical applications .

Applications :

-

Acylated derivatives show enhanced enzyme inhibition (e.g., fructose-1,6-bisphosphatase ) compared to the parent compound .

Condensation with Carbonyl Compounds

The amino group reacts with aldehydes or ketones to form Schiff bases, which are precursors for heterocyclic compounds .

Mechanistic Pathway :

The reaction proceeds via imine formation, followed by cyclization under acidic or thermal conditions .

Enzyme Inhibition and Biochemical Interactions

The compound inhibits GMP synthetase and other enzymes involved in nucleotide biosynthesis, attributed to its structural mimicry of natural substrates .

Structural Insights :

-

The isothiocyanatomethyl substituent enhances binding affinity to enzyme active sites .

-

Decarboxylation reduces inhibitory potency, emphasizing the carboxylic acid’s role.

Stability and Degradation Pathways

The compound is light-sensitive and prone to photodegradation and hydrolytic decomposition .

Stabilization Strategies :

Scientific Research Applications

Chemistry

3-(2-Amino-thiazol-4-yl)-propionic acid hydrobromide serves as a building block in the synthesis of more complex thiazole derivatives. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows it to be utilized in the creation of diverse compounds with tailored properties.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts thiazole ring to sulfoxides or sulfones. |

| Reduction | Modifies the thiazole ring or amino group. |

| Substitution | Forms various amino-thiazole derivatives via nucleophilic substitution. |

Biology

The compound has shown potential in studies involving enzyme inhibition and protein interactions. Its biological activity is attributed to the interaction of the thiazole ring with enzymes and proteins, which can modulate biochemical pathways .

Biological Activities:

- Anticancer: Exhibits cytotoxic effects against various cancer cell lines.

- Antimicrobial: Demonstrates activity against bacterial and viral infections.

- Anti-inflammatory: Potential use in reducing inflammation through modulation of immune responses.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and VERO (African green monkey kidney cells). These findings underline its potential as a therapeutic agent in cancer treatment .

Industry

In industrial applications, this compound is used as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for various chemical processes, including the development of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-(2-Amino-thiazol-4-yl)-propionic acid hydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The amino group can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Analogues

3-((5,5-Dibromo-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic Acid (Compound 12)

- Structure : Features a dibromo-substituted thiazole ring and a p-tolyl group.

- Lacks a hydrobromide salt, leading to lower aqueous solubility.

- Applications : Primarily used in chemical synthesis as an intermediate for complex heterocycles .

3-(2-Amino-thiazol-4-yl)-propionic Acid Methyl Ester

- Structure : Methyl ester derivative of the target compound (C7H10N2O2S).

- Key Differences :

- Applications : Intermediate for prodrug development or further ester hydrolysis to the free acid .

5-Bromo-4-phenyl-1,3-thiazol-2-amine Hydrobromide (CAS: 113511-22-1)

- Structure : Contains bromo and phenyl substituents on the thiazole ring.

- Similar hydrobromide salt form enhances solubility but may exhibit distinct pharmacokinetics due to structural variations .

- Applications : Investigated as a research chemical in antimicrobial studies .

3-((5-Cinnamoyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic Acid (Compound 24)

- Structure : Features a cinnamoyl-substituted thiazole ring.

- Increased lipophilicity compared to the target compound, affecting membrane permeability .

- Applications : Explored in bioassays for anticancer or anti-inflammatory activity .

Physicochemical Properties Comparison

Biological Activity

3-(2-Amino-thiazol-4-yl)-propionic acid hydrobromide is a thiazole derivative that has garnered interest due to its potential biological activities. This compound, characterized by a thiazole ring and an amino group, is explored for its interactions with various biological systems, including enzyme inhibition, protein interactions, and potential therapeutic applications.

- Molecular Formula : C5H7BrN2O2S

- Molar Mass : 74.08 g/mol .

- Structure : The compound features a thiazole ring which contributes to its biological activity through specific molecular interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The thiazole ring can engage in hydrophobic interactions, while the amino group can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can modulate several biochemical pathways, influencing cellular responses and activities.

Enzyme Inhibition

Research indicates that this compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit enzymes that are crucial for the synthesis of certain biomolecules, leading to altered metabolic states in cells .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies demonstrated that it exhibits moderate antibacterial activity against various strains of bacteria. The mechanism behind this activity may involve the disruption of bacterial cell wall synthesis or interference with metabolic processes .

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of this compound have shown promising results against cancer cell lines. For example, it has been observed to reduce cell viability in A549 lung cancer cells significantly. The cytotoxicity appears to be dose-dependent, with higher concentrations yielding more pronounced effects .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of several thiazole derivatives, this compound was tested against multiple bacterial strains. Results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as a therapeutic agent against infections .

Study 2: Cytotoxic Effects on Cancer Cells

A separate investigation focused on the anticancer properties of this compound involved treating A549 cells with varying concentrations of this compound. The findings revealed that at concentrations above 50 µg/mL, there was a notable decrease in cell viability and proliferation rates, suggesting its potential as an anticancer agent .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Moderate antibacterial; cytotoxic to cancer cells | Enzyme inhibition; disruption of metabolic processes |

| 2-Amino-thiazole | Similar antibacterial properties but less cytotoxic | Less effective in enzyme inhibition compared to the hydrobromide form |

| Thiazole-4-carboxylic acid | Lower antibacterial activity | Different substituent effects on binding affinity |

Q & A

What are the common synthetic routes for 3-(2-Amino-thiazol-4-yl)-propionic acid hydrobromide and its derivatives?

Level: Basic

Answer:

The synthesis typically involves condensation reactions between thiazole precursors and propionic acid derivatives. For example:

- Reaction with substituted aldehydes : Refluxing 4-amino-thiazole derivatives with aldehydes in ethanol and glacial acetic acid forms intermediates, followed by hydrobromide salt formation .

- Reductive amination : Sodium cyanoborohydride (NaBH3CN) in methanol under controlled temperatures (0°C to room temperature) is used to stabilize amine intermediates .

- Thiazole ring formation : Chlorinated diketones (e.g., 3-chloropentane-2,4-dione) react with thiourea derivatives in refluxing acetone, followed by acidification and crystallization .

How are spectroscopic techniques utilized to confirm the structure of 3-(2-Amino-thiazol-4-yl)-propionic acid derivatives?

Level: Basic

Answer:

- 1H/13C NMR : Assigns proton environments (e.g., thiazole ring protons at δ 6.8–7.5 ppm) and carbon backbone signals (e.g., propionic acid carbonyl at ~170 ppm) .

- IR spectroscopy : Confirms functional groups (e.g., NH stretches at 3300–3500 cm⁻¹, C=O at ~1700 cm⁻¹) .

- Mass spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for hydrobromide salts) .

- Elemental analysis : Matches calculated and experimental C/H/N/S percentages to confirm purity .

What strategies are employed to resolve discrepancies in spectroscopic data during structural elucidation?

Level: Advanced

Answer:

- Cross-validation with analogs : Compare spectral data (e.g., NMR shifts) with structurally related compounds to identify anomalies .

- Variable temperature NMR : Resolves dynamic effects (e.g., tautomerism in thiazole rings) .

- X-ray crystallography : Provides definitive structural confirmation when spectral ambiguity persists (not explicitly cited but inferred from rigorous characterization practices) .

How can reaction conditions be optimized to improve the yield of this compound?

Level: Advanced

Answer:

- Catalyst screening : Use acetic acid as a catalyst in condensation reactions to enhance reaction rates .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates compared to ethanol .

- Temperature control : Gradual heating (e.g., reflux at 80°C for 2–4 hours) balances reaction progress and decomposition .

- Stoichiometric adjustments : Excess aldehydes (1.2–1.5 eq.) drive condensation reactions to completion .

What in vitro bioassay models are appropriate for evaluating the biological activity of this compound?

Level: Advanced

Answer:

- Antimicrobial assays : Broth microdilution for minimum inhibitory concentration (MIC) against mycobacterial strains .

- Enzyme inhibition studies : Target adenosine A2A receptors or microbial enzymes (e.g., enoyl-ACP reductase) using fluorescence-based assays .

- Cytotoxicity screening : MTT assays on mammalian cell lines to assess therapeutic index .

How do substituents on the thiazole ring influence the compound’s physicochemical properties?

Level: Advanced

Answer:

- Electron-withdrawing groups (e.g., Br, Cl) : Increase electrophilicity of the thiazole ring, enhancing reactivity in nucleophilic substitutions .

- Hydrophobic groups (e.g., CH₃) : Improve lipid solubility, impacting membrane permeability in biological assays .

- Steric effects : Bulky substituents (e.g., aryl groups) may hinder crystallization, requiring alternative purification methods (e.g., column chromatography) .

What synthetic challenges arise in scaling up the production of thiazole-propionic acid hybrids?

Level: Advanced

Answer:

- Byproduct formation : Bromination reactions (e.g., using HBr) may generate dibromo derivatives, necessitating precise stoichiometry .

- Salt stability : Hydrobromide salts are hygroscopic; controlled drying (e.g., vacuum desiccation) prevents decomposition .

- Purification : High-polarity intermediates require reversed-phase HPLC for isolation, as seen in analogous syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.